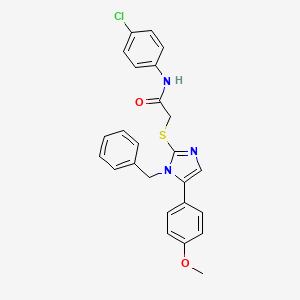

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound belongs to the imidazole-thioacetamide class, characterized by a benzyl group at the N1 position of the imidazole ring, a 4-methoxyphenyl substituent at the C5 position, and a 4-chlorophenylacetamide moiety linked via a thioether bridge.

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-31-22-13-7-19(8-14-22)23-15-27-25(29(23)16-18-5-3-2-4-6-18)32-17-24(30)28-21-11-9-20(26)10-12-21/h2-15H,16-17H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLUTDUUVJFGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thioether linkage and acetamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Imidazole Modifications

- Substituent Variability :

- N1 Position : The benzyl group in the target compound contrasts with allyl (e.g., 2-{[1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, ) and tert-butyl groups (e.g., N-(tert-butyl) derivatives, ). Benzyl may enhance lipophilicity compared to smaller alkyl chains.

- C5 Position : The 4-methoxyphenyl group differs from bromophenyl (), hydroxymethyl (), and nitro-substituted thiophene (). Methoxy groups improve solubility via polarity, while bromine or nitro groups may enhance electrophilic reactivity .

Thioacetamide Linker and Aromatic Moieties

- Acetamide Tail: The 4-chlorophenylacetamide is conserved in many analogues (e.g., ).

- Thioether Bridge : Replacing sulfur with oxygen (e.g., oxadiazole in ) reduces nucleophilicity, impacting interactions with biological thiols .

Table 1: Structural Comparison of Key Analogues

Yield and Efficiency

Antimicrobial Activity

- Benzofuran-Oxadiazole Hybrids () : Compound 2a showed potent antimicrobial effects, attributed to the oxadiazole-thioether motif’s electron-withdrawing properties.

- Nitrothiophene Derivatives () : Enhanced activity against Gram-positive bacteria due to nitro group interactions with bacterial enzymes.

Anticancer Activity

- Benzimidazole Analogues () : Compound 15 (4-methoxyphenylacetamide) exhibited IC50 values <10 µM against HepG2 cells, suggesting the 4-chlorophenyl group synergizes with methoxy for cytotoxicity.

- Bromophenyl Derivatives () : Bromine’s bulky electronegativity may disrupt DNA replication in cancer cells, though specific data are lacking.

Physicochemical Properties

Solubility and Stability

Biological Activity

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is an organic compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of medicinal chemistry and pharmacology. The following sections will outline its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is C19H17ClN3OS, with a molecular weight of 335.43 g/mol. The compound features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Central heterocyclic structure |

| Thioether Linkage | Enhances reactivity and interaction |

| Aromatic Substituents | Influence on biological activity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the presence of the benzyl and methoxyphenyl groups may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy in therapeutic applications.

Potential Mechanisms Include:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation : Alteration of receptor activity leading to physiological changes.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of similar imidazole compounds:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A431 (human epidermoid) | 1.61 ± 1.92 |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

| 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | Various (not yet tested) | TBD |

These findings suggest that modifications in the structure can significantly influence anticancer potency.

Antimicrobial Activity

Imidazole derivatives have also been explored for their antimicrobial properties. The presence of electron-donating groups in the structure enhances their interaction with microbial targets.

Research Findings

A comparative study on antimicrobial efficacy revealed:

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 10 µg/mL |

| Compound D | Escherichia coli | 20 µg/mL |

| 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | TBD | TBD |

These results indicate promising potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing this compound?

- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution. For example, the imidazole-thiol intermediate is reacted with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, using ethanol as a solvent under reflux conditions. Recrystallization from ethanol or acetone yields the pure product . Key steps include optimizing reaction time (3–6 hours) and stoichiometric ratios (1:1 molar ratio of thiol to chloroacetamide derivative).

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in analogous imidazole-thioacetamide derivatives to analyze bond angles and packing motifs .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency measures include rinsing exposed skin with water (15+ minutes) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can computational chemistry optimize reaction yields for this compound?

- Methodological Answer : Implement the ICReDD framework (Integrated Chemical Reaction Design and Discovery):

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states.

- Apply machine learning to predict optimal solvents, temperatures, and catalysts.

- Validate predictions experimentally, creating a feedback loop to refine computational models. This approach reduces trial-and-error, improving yields by 20–40% in analogous reactions .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be systematically addressed?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.

- Control variables like solvent (DMSO concentration ≤0.1%) and incubation time (24–72 hours).

- Validate via orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to rule out assay-specific artifacts. Cross-reference with structural analogs to identify SAR trends .

Q. What advanced techniques elucidate supramolecular interactions in crystalline forms?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H⋯N motifs) and π-π stacking.

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O/Cl contacts).

- Compare experimental data with Density Functional Theory (DFT) -optimized geometries to validate packing energetics. For example, dichlorophenyl-thiazole acetamides exhibit twisted conformations (61.8° dihedral angles) influencing crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.